N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
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Overview
Description
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-fluorophenyl group, a dimethylamino group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.
Synthesis of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the chloro-fluorophenyl intermediate with the tetrahydroquinoline moiety using an oxalamide linkage. This can be done using reagents such as oxalyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the tetrahydroquinoline moiety.
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide: Has an acetamide linkage instead of oxalamide.
Uniqueness
The presence of the tetrahydroquinoline moiety and the specific oxalamide linkage in N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide makes it unique compared to similar compounds. These structural features could confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN4O2/c1-27(2)20(15-6-9-19-14(11-15)5-4-10-28(19)3)13-25-21(29)22(30)26-16-7-8-18(24)17(23)12-16/h6-9,11-12,20H,4-5,10,13H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGNETRJVPQIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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